

Trichostatin C: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Trichostatin C

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Trichostatin C**, a potent histone deacetylase (HDAC) inhibitor. This document details its core molecular properties, its mechanism of action, and its effects on cellular signaling pathways, particularly in the context of cancer research. Furthermore, it outlines key experimental protocols for studying the bioactivity of **Trichostatin C**.

Core Molecular and Physicochemical Properties

Trichostatin C is a natural product isolated from the fermentation of *Streptomyces* sp. It is an analog of the well-studied HDAC inhibitor, Trichostatin A.^[1]

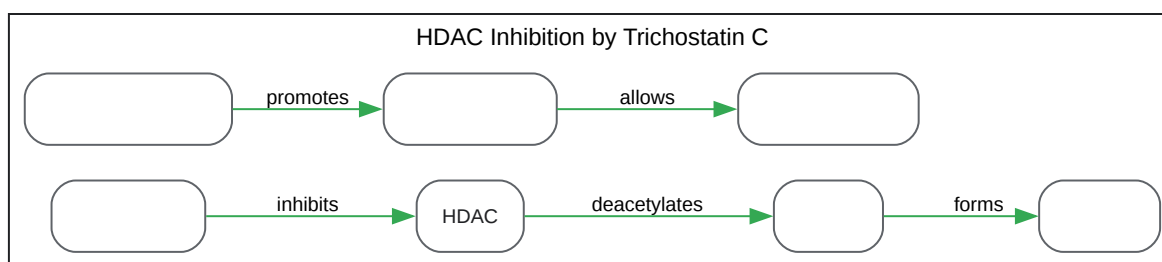
Property	Value	Source
Molecular Formula	C ₂₃ H ₃₂ N ₂ O ₈	^[2] ^[3] ^[4] ^[5]
Molecular Weight	464.5 g/mol	^[3] ^[4] ^[5]
CAS Number	68676-88-0	^[3] ^[4] ^[5]
Appearance	Solid	^[4]
Solubility	Soluble in DMF, DMSO, Ethanol, Methanol	^[4]
Storage	-20°C	^[4] ^[6]

Mechanism of Action: Histone Deacetylase Inhibition

Trichostatin C functions as a histone deacetylase (HDAC) inhibitor.[1][4][6] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins. This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression.

By inhibiting HDACs, **Trichostatin C** prevents the removal of acetyl groups, leading to a state of histone hyperacetylation.[1] This "opening" of the chromatin structure allows for increased accessibility of transcription factors to DNA, thereby altering gene expression.[7] This modulation of gene expression is the basis for many of the observed biological effects of **Trichostatin C**, including the induction of cell cycle arrest, differentiation, and apoptosis.[1][7][8]

Specifically, **Trichostatin C** has been shown to inhibit the activity of both class I (e.g., HDAC1) and class II (e.g., HDAC6) HDACs. This is evidenced by the increased acetylation of their respective substrates, histone H3 and α -tubulin, following treatment with **Trichostatin C**. [1] The hydroxamic acid group within the structure of **Trichostatin C** is thought to be crucial for its inhibitory activity, as it chelates the zinc ion present in the active site of HDAC enzymes.[1]



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Mechanism of HDAC Inhibition by **Trichostatin C**.

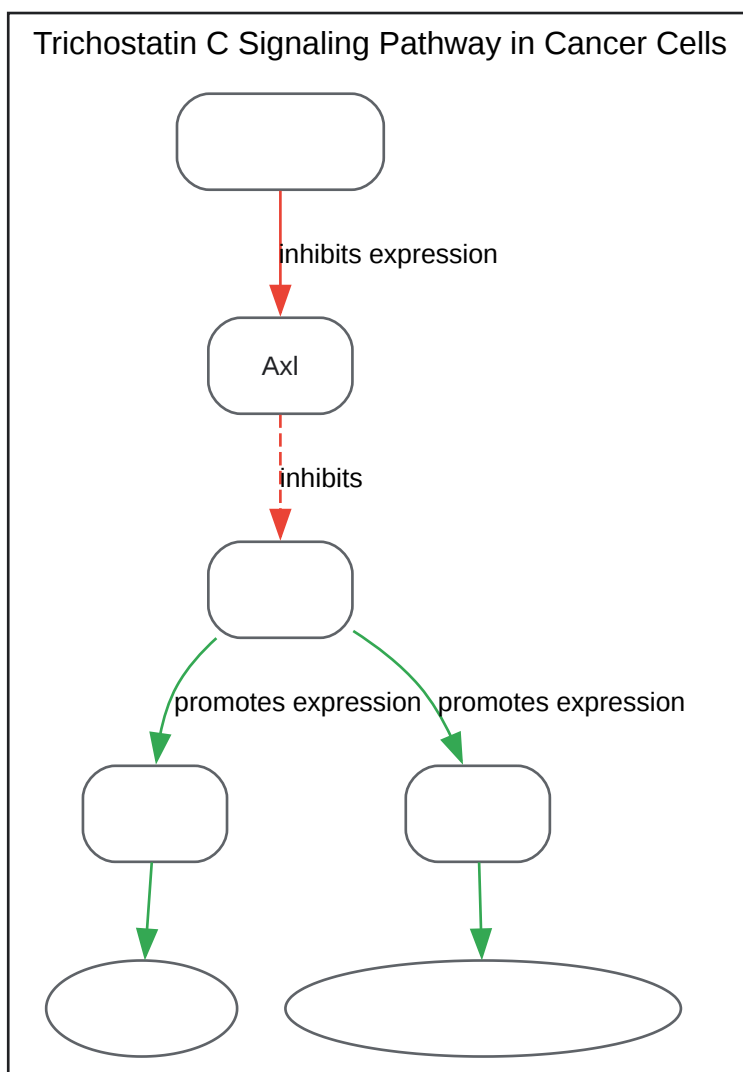
Anti-Cancer Activity and Cellular Signaling

Trichostatin C has demonstrated potent anti-proliferative effects in various cancer cell lines.^[1] Its efficacy is highlighted by its low micromolar IC₅₀ values.

Cell Line	Cancer Type	IC ₅₀ (72h treatment)	Source
A549	Lung Cancer	6.24 μM	^[1]
J82	Urothelial Bladder Cancer	4.16 μM	^[1]
SK-BR-3	Breast Cancer	0.60 μM	^[1]

A key signaling pathway affected by **Trichostatin C** in cancer cells involves the downregulation of the receptor tyrosine kinase Axl.^[1] Inhibition of Axl expression by **Trichostatin C** leads to the upregulation of the transcription factor Forkhead box class O1 (FoxO1).^[1] Activated FoxO1, in turn, increases the expression of its downstream targets, including the pro-apoptotic protein Bim and the cell cycle inhibitor p21.^[1] This cascade of events contributes to the induction of apoptosis and cell cycle arrest in the G2/M phase.^[1]

Furthermore, **Trichostatin C** has been shown to act synergistically with DNA methyltransferase (DNMT) inhibitors, such as decitabine, in producing anti-cancer effects.^[1] This suggests a potential therapeutic strategy of combining HDAC and DNMT inhibitors for cancer treatment.



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Trichostatin C-mediated inhibition of Axl signaling.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the bioactivity of **Trichostatin C**.

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC₅₀ value of **Trichostatin C**.

- Cell Seeding:

- Culture cancer cell lines (e.g., A549, J82, SK-BR-3) in appropriate media.
- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of media.
- Incubate for 24 hours to allow for cell attachment.
- Treatment:
 - Prepare a stock solution of **Trichostatin C** in a suitable solvent (e.g., DMSO).
 - Perform serial dilutions of **Trichostatin C** in culture media to achieve a range of final concentrations (e.g., 0.1 μ M to 10 μ M).
 - Replace the media in the 96-well plate with the media containing the different concentrations of **Trichostatin C**. Include a vehicle control (media with DMSO).
 - Incubate the cells for 72 hours.
- MTT Addition and Incubation:
 - Add 10 μ L of MTT reagent (5 mg/mL in PBS) to each well.
 - Incubate for 4 hours at 37°C until formazan crystals are formed.
- Solubilization and Measurement:
 - Add 100 μ L of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
 - Gently pipette to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control.

- Plot the percentage of viability against the log of the **Trichostatin C** concentration and determine the IC₅₀ value using non-linear regression analysis.

Western Blot Analysis for Histone and Tubulin Acetylation

This protocol is to confirm the HDAC inhibitory activity of **Trichostatin C**.

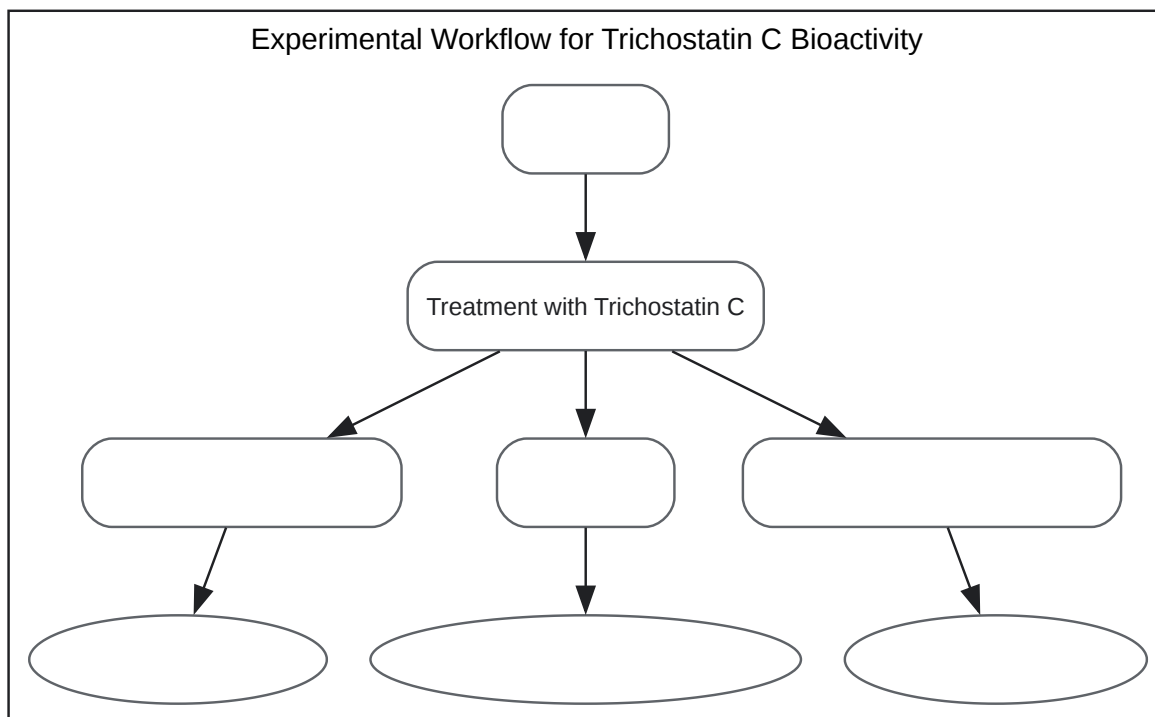
- Cell Treatment and Lysis:
 - Seed cells in a 6-well plate and grow to 70-80% confluency.
 - Treat cells with various concentrations of **Trichostatin C** (e.g., 0.1 μ M, 1 μ M, 10 μ M) for 24 hours.
 - Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Transfer:
 - Load equal amounts of protein (20-30 μ g) onto an SDS-polyacrylamide gel.
 - Perform electrophoresis to separate the proteins.
 - Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
 - Incubate the membrane overnight at 4°C with primary antibodies against acetylated-Histone H3, Histone H3, acetylated- α -tubulin, and α -tubulin.

- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detection:
 - Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
 - The ratio of acetylated protein to total protein is indicative of HDAC inhibition.

Apoptosis Assay (Caspase 3/7 Activation)

This protocol is to assess the induction of apoptosis by **Trichostatin C**.

- Cell Treatment:
 - Seed cells in a 96-well plate and treat with different concentrations of **Trichostatin C** (e.g., 0.1 μ M, 1 μ M, 10 μ M) for 72 hours.
- Caspase 3/7 Staining:
 - Use a commercially available caspase 3/7 activity assay kit (e.g., a reagent that contains a substrate for activated caspase 3/7 that becomes fluorescent upon cleavage).
 - Add the caspase 3/7 reagent to each well and incubate for the recommended time at room temperature, protected from light.
- Analysis:
 - Measure the fluorescence intensity using a microplate reader or a flow cytometer.
 - An increase in fluorescence indicates an increase in caspase 3/7 activity and thus, apoptosis.



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General workflow for assessing **Trichostatin C** bioactivity.

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References

- 1. Trichostatin C Synergistically Interacts with DNMT Inhibitor to Induce Antineoplastic Effect via Inhibition of Axl in Bladder and Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Trichostatin C | C23H32N2O8 | CID 6438637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. scbt.com [scbt.com]

- 6. Trichostatin C - Immunomart [immunomart.com]
- 7. Trichostatin A - Wikipedia [en.wikipedia.org]
- 8. Effects of histone deacetylase inhibitor trichostatin A combined with cisplatin on apoptosis of A549 cell line - PMC [pmc.ncbi.nlm.nih.gov]
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